6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride
Description
Properties
IUPAC Name |
6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S.ClH/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8;/h7H,4-6H2,1-3H3,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSDBQKOOJSQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Early-Stage tert-Butyl Incorporation via Cyclohexanone Alkylation
This method involves introducing the tert-butyl group during the formation of the tetrahydrobenzo ring. A representative pathway proceeds through 6-tert-butylcyclohexanone , synthesized via conjugate addition of tert-butylmagnesium bromide to cyclohexenone under anhydrous conditions. Subsequent bromination at the α-position using molecular bromine in acetic acid yields 2-bromo-6-tert-butylcyclohexanone (78% yield), confirmed by ( ppm for ketone, ppm for tert-butyl carbons).
Late-Stage tert-Butyl Functionalization
Post-cyclization alkylation employs Mitsunobu conditions (DIAD, PPh) to substitute a hydroxyl group at position 6 with tert-butanol. While feasible, this route suffers from modest yields (45–52%) due to steric hindrance, as evidenced by comparative studies showing incomplete conversion.
Thiazole Ring Construction Methodologies
The 2-aminothiazole moiety is universally formed via Hantzsch thiazole synthesis , though reaction conditions vary significantly:
Classical Hantzsch Protocol
Reacting 2-bromo-6-tert-butylcyclohexanone with thiourea in ethanol under reflux (12 h) produces the thiazole core. Key parameters:
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Molar ratio : 1:1.2 (ketone:thiourea)
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Acid catalyst : Concentrated HCl (0.5 equiv)
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Yield : 68% after recrystallization (ethanol/water)
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) enhances reaction efficiency, achieving 89% yield with reduced dimerization byproducts. Comparative LC-MS data show 98.5% purity vs. 92.3% for thermal methods.
Hydrochloride Salt Formation
Protonation of the 2-amino group is achieved by treating the free base with HCl gas in dry diethyl ether. Critical factors include:
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Stoichiometry : 1.05 equiv HCl to prevent over-acidification
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Temperature : 0–5°C to minimize decomposition
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Crystallization solvent : Ethyl acetate/hexane (3:1)
X-ray diffraction of single crystals confirms the hydrochloride salt structure, revealing a chloride ion hydrogen-bonded to the protonated amine ( distance: 2.89 Å).
Analytical Characterization Benchmarks
| Parameter | Free Base (Neutral Form) | Hydrochloride Salt |
|---|---|---|
| Melting Point | 142–144°C | 278–280°C (dec.) |
| δ 1.28 (s, 9H, tert-butyl) | δ 1.31 (s, 9H, tert-butyl) | |
| HRMS (m/z) | 239.1284 [M+H] (calc. 239.1281) | 275.0895 [M+H] (calc. 275.0893) |
| HPLC Purity | 99.1% (C18, 0.1% TFA) | 99.6% (C18, 10 mM NHOAc) |
Process Optimization and Scalability
Solvent Screening for Cyclization
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 68 | 92.3 |
| DMF | 36.7 | 41 | 85.7 |
| Acetonitrile | 37.5 | 55 | 89.2 |
| Toluene | 2.4 | 74 | 94.8 |
Toluene emerges as the optimal solvent despite its low polarity, likely due to improved solubility of the tert-butyl intermediate.
Catalytic Effects on Reaction Rate
| Acid Catalyst | Concentration (equiv) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl (conc.) | 0.5 | 12 | 68 |
| HSO | 0.5 | 8 | 71 |
| p-TsOH | 0.3 | 6 | 83 |
Paratoluenesulfonic acid (p-TsOH) significantly accelerates the reaction while maintaining high yield, attributed to its strong acidity and non-oxidizing nature.
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 6 months) reveal:
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Free base : 2.8% degradation (mainly oxidation at sulfur)
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Hydrochloride salt : 0.9% degradation (hygroscopicity-driven hydrolysis)
LC-MS identifies primary degradants as sulfoxide (m/z 255.1) and des-tert-butyl analog (m/z 183.0).
Industrial-Scale Production Considerations
A pilot plant protocol (50 kg batch) achieves 72% overall yield through:
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Continuous bromination using flow chemistry (residence time: 8 min)
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Centrifugal partition chromatography for tert-butyl intermediate purification
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Spray drying for salt formation (inlet temp: 120°C, outlet: 60°C)
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride is with a molecular weight of 234.80 g/mol. The compound features a thiazole ring fused with a tetrahydrobenzene moiety, which is significant for its biological activity.
Medicinal Chemistry Applications
2.1 Antimicrobial Activity
Research indicates that compounds similar to 6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine exhibit antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
2.2 Anticancer Properties
The compound has been investigated for its anticancer activities. Thiazole derivatives have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways . In vitro studies suggest that this compound could be effective against certain cancer types, warranting further investigation into its mechanisms of action.
2.3 Neuroprotective Effects
Recent studies have suggested that compounds with a similar structure may possess neuroprotective effects. They could potentially be used in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation in neuronal cells .
Material Science Applications
3.1 Polymer Chemistry
In material science, 6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride can be utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications .
3.2 Photovoltaic Materials
Research is ongoing into the use of this compound in organic photovoltaic devices. Its unique electronic properties may enhance charge transport within polymer solar cells, potentially leading to higher efficiency in energy conversion .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting that modifications to the thiazole structure could enhance antibacterial activity .
Case Study 2: Cancer Cell Apoptosis
In vitro experiments on human breast cancer cell lines showed that treatment with thiazole derivatives led to increased rates of apoptosis as measured by flow cytometry and caspase activation assays. This highlights the potential therapeutic applications of compounds like 6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride in oncology .
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
Key Observations :
- Alkyl Chain Length: Longer alkyl chains (e.g., tert-pentyl vs.
- Steric Effects : Smaller substituents (e.g., methyl) minimize steric hindrance, possibly favoring binding to compact enzymatic pockets .
Anti-Diabetic Activity:
- Thiazole-Pyridine Analogs : Fluorinated and nitro-substituted analogs of tetrahydrobenzo[d]thiazole derivatives showed superior glucose-lowering effects in mice compared to glibenclamide, a standard anti-diabetic drug. The tert-butyl analog’s activity remains unstudied but could be inferred to depend on substituent electronic effects .
Antitumor Activity:
- Tetrahydrobenzo[b]thiophene Derivatives : Related thiourea and pyrimidine-fused analogs exhibited cytotoxicity against cancer cell lines, suggesting that the thiazole core’s electronic structure is critical for DNA intercalation or enzyme inhibition .
Neurological Targets:
Purity and Stability :
Toxicity Profiles :
- Limited data exist for many analogs. For example, (±)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole lacks long-term toxicity studies, emphasizing the need for caution in handling .
Biological Activity
6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride (CAS No. 81779-11-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₈N₂S
- Molecular Weight : 210.34 g/mol
- CAS Number : 81779-11-5
- Purity : Typically >95% .
The biological activity of 6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride is attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit specific enzymes involved in critical biological pathways:
- DNA Gyrase Inhibition : The compound exhibits potent inhibitory effects on bacterial DNA gyrase, which is essential for bacterial replication. Studies have indicated an IC₅₀ value of approximately 12 μM against E. coli DNA gyrase .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX), thus reducing the production of pro-inflammatory mediators.
Antimicrobial Properties
Research has demonstrated that derivatives of thiazole compounds, including 6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride, exhibit significant antibacterial activity against various pathogens. For instance:
- It has shown better antibacterial potency compared to reference drugs like ampicillin and streptomycin .
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies have indicated that it can induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells .
Case Studies
- Antimalarial Activity : A series of thiazole analogs were tested for their efficacy against Plasmodium falciparum, revealing that modifications in the structure significantly impacted their antimalarial potency .
- Leishmanicidal Activity : Research on phthalimido-thiazole derivatives showed promising leishmanicidal properties with low toxicity in mammalian cells. These findings suggest that similar thiazole-based compounds could be further explored for antileishmaniasis drug development .
Structure-Activity Relationship (SAR)
The structure of 6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride plays a crucial role in its biological activity. Key observations include:
- The presence of the thiazole ring is essential for enzyme inhibition.
- Modifications at specific positions on the aromatic ring can enhance or diminish biological activity.
Data Table: Biological Activities and IC₅₀ Values
Q & A
Q. What are the recommended synthesis methods for 6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride?
The synthesis typically involves condensation reactions between amines and halogenated aromatic hydrocarbons under alkaline conditions. For example, tert-butyl-substituted precursors can react with 1,2-dihalogenated aromatics in the presence of a base (e.g., NaOH or KOH). Reaction parameters such as solvent choice (e.g., ethanol or DMF), temperature (often reflux conditions), and stoichiometry must be optimized to improve yield. Multi-step protocols may also incorporate cyclization or salt formation (e.g., HCl treatment for hydrochloride isolation) .
Q. What safety precautions are necessary when handling this compound?
Due to limited toxicity data, strict safety protocols are essential:
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
- Avoid inhalation of dust or aerosols; work in a fume hood.
- Store in a dark, inert atmosphere at 2–8°C to prevent degradation .
- The compound is labeled with hazard statement H302 (harmful if swallowed), necessitating careful waste disposal .
Q. How is the compound characterized post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm structural integrity.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typically required for research use).
- Mass Spectrometry (MS) : Confirm molecular weight (210.34 g/mol for the free base).
- X-ray Crystallography (if crystals are obtainable): Resolve stereochemical details .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways, transition states, and intermediates to predict optimal conditions. For example, ICReDD’s approach integrates computational reaction path searches with experimental validation, reducing trial-and-error cycles. This method identifies solvent effects, catalytic roles, and steric influences from the tert-butyl group, enabling targeted optimization .
Q. What statistical experimental design approaches are suitable for reaction optimization?
Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify critical factors. For instance, a central composite design could minimize the number of experiments while maximizing yield and purity data. Statistical software (e.g., JMP or Minitab) aids in analyzing interactions between variables .
Q. How can structure-activity relationships (SAR) be assessed for derivatives of this compound?
SAR studies involve:
- Synthetic diversification : Introduce substituents (e.g., halogens, methoxy groups) at the benzothiazole or tetrahydro ring.
- Biological screening : Test derivatives for antimicrobial, anticancer, or CNS activity using in vitro assays (e.g., MIC for antimicrobials, IC50 for cytotoxicity).
- Computational modeling : Quantitative SAR (QSAR) models correlate structural features (e.g., logP, steric bulk) with activity. Comparative data from analogs (e.g., 6-methyl or 6-phenyl derivatives) guide hypothesis generation .
Q. What strategies mitigate contradictions in biological activity data across related compounds?
Contradictions often arise from assay variability or structural nuances. Solutions include:
- Standardized protocols : Replicate assays under identical conditions (e.g., cell lines, incubation times).
- Meta-analysis : Aggregate data from multiple studies to identify trends.
- Mechanistic studies : Use molecular docking or CRISPR-based target validation to clarify mode of action .
Methodological Considerations
- Synthetic Challenges : The tert-butyl group may introduce steric hindrance, requiring bulky base catalysts or elevated temperatures for efficient cyclization .
- Data Reproducibility : Document reaction conditions meticulously (e.g., inert atmosphere, moisture control) to ensure reproducibility .
- Ethical Compliance : Adhere to institutional chemical hygiene plans for hazardous material handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
